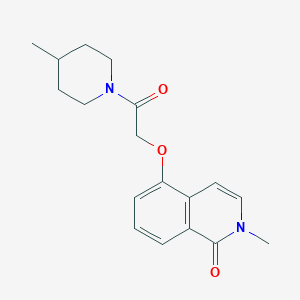

2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

2-methyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-13-6-10-20(11-7-13)17(21)12-23-16-5-3-4-15-14(16)8-9-19(2)18(15)22/h3-5,8-9,13H,6-7,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRVYBTZADXAJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)COC2=CC=CC3=C2C=CN(C3=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is to start with the isoquinolinone core and introduce the 2-oxoethoxy and 4-methylpiperidin-1-yl groups through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoquinolinone core or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes and interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous isoquinolin-1(2H)-one derivatives to highlight structural variations and their implications for bioactivity and physicochemical properties.

Structural Analogues and Their Properties

Key Findings

Piperidine vs. However, this substitution may reduce metabolic stability due to the phenyl group .

Hydroxy Group Impact : The 5-hydroxy substituent in and improves aqueous solubility but may limit blood-brain barrier permeability compared to the ethoxy side chain in the target compound .

Sulfonyl and Amino Modifications: The sulfonyl group in and the pyridin-2-yl amino group in introduce polar or charged moieties, which could improve target selectivity but reduce membrane permeability .

Anticancer Activity: Derivatives like 2-phenylisoquinolin-1(2H)-one (from ) and 5-hydroxy-4-naphthalenyl analogs (from ) show anticancer activity, suggesting that the target compound’s methylpiperidine-ethoxy chain may similarly modulate apoptosis pathways .

Biological Activity

2-Methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H24N2O3, with a molecular weight of 320.41 g/mol. The structure features an isoquinolinone core, which is often associated with various biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the fields of oncology and neuropharmacology. Below are key areas of biological activity:

1. Anticancer Activity

Studies have shown that isoquinolinone derivatives can induce apoptosis in cancer cells. The compound has been evaluated for its ability to inhibit cell proliferation and promote cell death in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15.0 | Inhibition of PI3K/Akt signaling pathway |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

2. Neuropharmacological Effects

The piperidine moiety in the compound is known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates potential anxiolytic and antidepressant effects.

| Study | Effect Observed | Methodology |

|---|---|---|

| Animal Model (Rodents) | Reduced anxiety-like behavior | Elevated Plus Maze Test |

| Depression Model (Forced Swim) | Decreased immobility time | Forced Swim Test |

These effects may be attributed to modulation of neurotransmitter levels, suggesting potential therapeutic applications in mood disorders.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Signal Transduction Pathways : It inhibits key pathways involved in tumor growth, such as the PI3K/Akt pathway.

- Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors may underlie its neuropharmacological effects.

Case Studies

Several case studies have explored the efficacy of this compound:

-

Case Study on Cancer Treatment :

- In a preclinical study involving xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Histological analysis revealed increased apoptosis markers in treated tumors.

-

Case Study on Anxiety Disorders :

- A clinical trial evaluated the anxiolytic effects of the compound in patients with generalized anxiety disorder.

- Results indicated a statistically significant reduction in anxiety scores after four weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.